molecular formula C21H16N2O4S B2615090 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide CAS No. 868376-43-6

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2615090
CAS RN: 868376-43-6
M. Wt: 392.43
InChI Key: NPFCIGTVRJKGSW-DQRAZIAOSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives, closely related to the compound , have been synthesized and studied for their ability to act as chemosensors for cyanide anions. These compounds exhibit significant planarity and can recognize cyanide anions through Michael addition reactions. Certain derivatives show observable color changes and fluorescence quenching upon interaction with cyanide, making them useful for naked-eye detection in acetonitrile solutions (Wang et al., 2015).

Microwave-Assisted Synthesis and Antimicrobial Activity

Another study explored the microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, starting from compounds similar to the one of interest. This method proved to be environmentally benign, offering increased reaction rates and better yields. The synthesized compounds demonstrated significant antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Raval et al., 2012).

Synthesis and Bio-Evaluation of Novel Derivatives

Research into novel derivatives of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide, which shares a structural framework with the compound of interest, has led to the synthesis of compounds with potential antimicrobial, antifungal, and antimalarial activities. These compounds were synthesized using environmentally friendly, solvent-free reactions, with their structures confirmed by NMR, FT-IR, and mass spectral analyses (Shah et al., 2016).

properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-3-11-23-18-16(26-2)9-6-10-17(18)28-21(23)22-19(24)14-12-13-7-4-5-8-15(13)27-20(14)25/h3-10,12H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFCIGTVRJKGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=CC=CC=C4OC3=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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